N-Acetyl-S-ethyl-L-cysteine

概要

説明

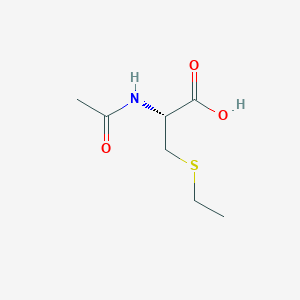

N-Acetyl-S-ethyl-L-cysteine is a derivative of the amino acid L-cysteine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl group attached to the sulfur atom. This compound is known for its antioxidant properties and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-ethyl-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of an ethyl group to the sulfur atom. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with ethyl iodide in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions

N-Acetyl-S-ethyl-L-cysteine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various alkyl or aryl derivatives.

科学的研究の応用

Antioxidant Properties

Oxidative Stress Protection

NACET has been shown to provide superior protection against oxidative stress compared to NAC. Research indicates that NACET enhances the viability of retinal pigment epithelium (RPE) cells under oxidative stress conditions. It does this by increasing the intracellular levels of reduced glutathione (GSH), a crucial antioxidant in mammalian cells. In experiments, NACET demonstrated a significantly faster reaction with oxidative agents, which suggests its potential as a more effective antioxidant treatment in retinal diseases associated with oxidative damage, such as age-related macular degeneration (AMD) .

Mechanism of Action

NACET acts by being rapidly de-esterified to NAC upon entering cells, providing a continuous supply of cysteine for GSH synthesis. This mechanism allows it to mitigate oxidative damage effectively at lower concentrations than NAC . Studies have shown that NACET can protect RPE cells from oxidative damage at concentrations 5–10 times lower than those required for NAC .

Analytical Methods

Flow Injection Analysis (FIA)

Recent advancements have led to the development of flow injection spectrophotometric methods for the determination of NACET. These methods utilize thiol-sensitive ligands and have been validated for use in pharmaceutical quality control. The achieved analytical frequency was reported at 90 samples per hour, making it a rapid and cost-effective method for determining NACET concentrations .

| Method | Sensitivity Range (mol/L) | Sampling Rate (samples/hour) |

|---|---|---|

| FIA with NCN | to | 90 |

| FIA with BCA | to | 90 |

| FIA with BCS | to | 90 |

Clinical Applications

Potential in Opioid Dependence Treatment

In preclinical studies, NACET has shown promise in preventing and reversing physical dependence on opioids. It has been observed to mitigate withdrawal symptoms in rats treated with morphine, suggesting its potential as an adjunct therapy in opioid dependence management . The ability of NACET to penetrate brain regions critical for opioid dependence underscores its relevance in addiction therapy.

Antimicrobial Applications

Another innovative application involves the use of S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) in antimicrobial-lock therapy. This approach aims to prevent catheter-related bloodstream infections by utilizing SNACET's properties to inhibit microbial growth effectively .

作用機序

N-Acetyl-S-ethyl-L-cysteine exerts its effects primarily through its antioxidant activity. It increases the levels of intracellular glutathione, a major antioxidant in cells, by providing a source of cysteine. This helps in neutralizing reactive oxygen species and protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and apoptosis.

類似化合物との比較

Similar Compounds

N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.

N-Acetyl-L-cysteine ethyl ester: An esterified form of N-Acetyl-L-cysteine with enhanced cell permeability.

Uniqueness

N-Acetyl-S-ethyl-L-cysteine is unique due to the presence of the ethyl group attached to the sulfur atom, which may confer different pharmacokinetic properties compared to N-Acetyl-L-cysteine. This structural modification can potentially enhance its antioxidant activity and cellular uptake.

生物活性

N-Acetyl-S-ethyl-L-cysteine (NASEC) is a derivative of N-acetylcysteine (NAC), which has garnered attention for its biological activities, particularly as an antioxidant and cytoprotective agent. This article delves into the biological activity of NASEC, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

NASEC is synthesized from NAC, a well-known cysteine prodrug that serves as a precursor to glutathione (GSH), a critical antioxidant in the body. The ethyl group in NASEC enhances its lipophilicity compared to NAC, potentially improving its bioavailability and cellular uptake.

-

Antioxidant Properties :

- NASEC acts primarily by increasing intracellular GSH levels, thereby enhancing the cell's ability to neutralize reactive oxygen species (ROS). This action is crucial in protecting cells from oxidative stress and damage.

- Studies have shown that NASEC can effectively scavenge free radicals and reduce lipid peroxidation, contributing to its protective effects against oxidative damage .

-

Anti-inflammatory Effects :

- NASEC has been observed to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a significant role in inflammation. By suppressing NF-κB activation, NASEC reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β .

- The compound also modulates other signaling pathways involved in inflammation, further supporting its potential therapeutic applications in inflammatory diseases.

- Neuroprotective Effects :

Table 1: Summary of Key Studies on this compound

Therapeutic Applications

NASEC's unique properties make it a candidate for various therapeutic applications:

- Oxidative Stress Disorders : Due to its potent antioxidant activity, NASEC may be beneficial in conditions characterized by excessive oxidative stress, such as cardiovascular diseases and diabetes.

- Inflammatory Diseases : Its ability to modulate inflammatory pathways positions NASEC as a potential treatment for chronic inflammatory conditions like arthritis or inflammatory bowel disease.

- Neurodegenerative Diseases : Given its neuroprotective effects, NASEC could be explored in the context of Alzheimer's disease and other neurodegenerative disorders.

特性

IUPAC Name |

(2R)-2-acetamido-3-ethylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVHABSINROVJJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185313 | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31386-36-4 | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031386364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。